molecular formula C21H18Cl2N2O8 B1675127 Lorazepam glucuronide CAS No. 32781-79-6

Lorazepam glucuronide

Cat. No.: B1675127
CAS No.: 32781-79-6
M. Wt: 497.3 g/mol
InChI Key: IWOJSSFCRQKNKN-IFBJMGMISA-N
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Description

Lorazepam glucuronide is a metabolite of lorazepam, a widely used benzodiazepine. Lorazepam is primarily used for its anxiolytic, sedative, and anticonvulsant properties. The metabolism of lorazepam involves conjugation with glucuronic acid, resulting in the formation of this compound, which is then excreted in the urine. This metabolite is pharmacologically inactive and serves as a key marker in drug metabolism studies .

Scientific Research Applications

Lorazepam glucuronide has several scientific research applications, including:

Mechanism of Action

Lorazepam, the parent drug of Lorazepam glucuronide, has a tranquilizing action on the central nervous system . It is readily absorbed with an absolute bioavailability of 90% . The peak plasma level of lorazepam from a 2 mg dose is approximately 20 ng/mL . The mean half-life of unconjugated lorazepam in human plasma is about 12 hours and for its major metabolite, this compound, about 18 hours .

Safety and Hazards

Lorazepam, the parent drug, has several safety warnings. Concomitant use of benzodiazepines and opioids may result in profound sedation, respiratory depression, coma, and death . The use of benzodiazepines, including Lorazepam, exposes users to risks of abuse, misuse, and addiction, which can lead to overdose or death .

Future Directions

As for future directions, it’s important to note that the use of Lorazepam should always be under the guidance of a healthcare professional. It’s crucial to follow the directions on the prescription label and read all medication guides or instruction sheets . Never use Lorazepam in larger amounts, or for longer than prescribed . Always consult with a healthcare provider for any concerns or questions regarding Lorazepam use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lorazepam glucuronide involves the enzymatic conjugation of lorazepam with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which facilitates the transfer of glucuronic acid from UDP-glucuronic acid to lorazepam. The reaction typically occurs in the liver and involves human liver microsomes .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation processes using recombinant enzymes. The use of genetically modified β-glucuronidase enzymes has been shown to efficiently hydrolyze glucuronide conjugates, allowing for the large-scale production of this compound .

Chemical Reactions Analysis

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O8/c22-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)23)25-19(18(29)24-12)33-21-16(28)14(26)15(27)17(32-21)20(30)31/h1-7,14-17,19,21,26-28H,(H,24,29)(H,30,31)/t14-,15-,16+,17-,19?,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOJSSFCRQKNKN-IFBJMGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954442
Record name 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lorazepam glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041917
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

32781-79-6
Record name Lorazepam glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32781-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorazepam glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032781796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lorazepam glucuronide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORAZEPAM GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0G8I56129
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lorazepam glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041917
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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